molecular formula C10H13NO3S B13196340 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

Cat. No.: B13196340
M. Wt: 227.28 g/mol
InChI Key: YXDXRSXTSMHPQG-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde (CAS 1592451-18-7) is a synthetic building block of significant interest in medicinal chemistry, particularly in the development of novel epigenetic therapies. This compound, with the molecular formula C10H13NO3S and a molecular weight of 227.28 g/mol, belongs to a class of thiophene derivatives that have been identified as potent and selective inhibitors of the histone acetyltransferase (HAT) p300 and its paralog CBP . These enzymes play a critical role in regulating gene transcription by acetylating histone lysine residues, and their dysregulation is implicated in various cancers. Researchers utilize this compound as a key intermediate in the synthesis of small-molecule inhibitors that are competitive against histone substrates . Such inhibitors have demonstrated promising biological activity, including strong suppression of tumor cell proliferation in several cancer cell lines (with EC50 values in the 1-3 μM range) and the inhibition of estrogen receptor-mediated gene transcription . This makes this compound a valuable pharmacological probe for studying the biological functions of p300/CBP HAT and a lead compound for further anticancer drug development. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

5-[3-(hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C10H13NO3S/c12-5-8-7-14-4-3-11(8)10-2-1-9(6-13)15-10/h1-2,6,8,12H,3-5,7H2

InChI Key

YXDXRSXTSMHPQG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1C2=CC=C(S2)C=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with morpholine and formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and exhibiting biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-2-carbaldehyde derivatives are widely studied due to their tunable electronic properties and structural versatility. Below is a detailed comparison of 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Electronic Properties

Compound Name Substituent(s) at Thiophene-5 Position Key Electronic Features
This compound 3-(Hydroxymethyl)morpholin-4-yl Enhanced polarity due to morpholine and hydroxyl groups; moderate electron-donating character .
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl Strong electron-donating methoxy group increases conjugation; red-shifted absorption in UV-vis spectra .
5-[3-(Trifluoromethyl)phenyl]thiophene-2-carbaldehyde 3-(Trifluoromethyl)phenyl Electron-withdrawing CF₃ group reduces electron density; blue-shifted emission in fluorescence studies .
5-(4,5-bis(4-(Diphenylamino)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6b) Bis(diphenylamino)phenyl Bulky aryl groups enhance charge transport; used in organic light-emitting diodes (OLEDs) .

Physicochemical Properties

Compound Name Melting Point (°C) Absorption λmax (nm) Fluorescence λem (nm)
This compound Not reported Estimated ~300–350 Estimated ~400–450
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde Not reported 320–340 420–440
5-(3-(2-Thienyl)benzo[c]thienyl)thiophene-2-carbaldehyde Not reported 480 605
5-(4,5-bis(4-(9H-Carbazol-9-yl)phenyl)thiophen-2-yl)thiophene-2-carbaldehyde (6a) 140–145 475 595

Notes:

  • The hydroxymethyl-morpholine substituent likely increases solubility in polar solvents compared to purely aromatic derivatives .
  • Compounds with extended π-systems (e.g., 6a, 6b) exhibit red-shifted absorption and emission due to conjugation, making them suitable for optoelectronic applications .

Biological Activity

5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde, with the CAS number 1592451-18-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

The compound has the following chemical properties:

  • Molecular Formula: C10_{10}H13_{13}NO3_3S
  • Molecular Weight: 227.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound:

  • Antibacterial Activity:
    • The compound demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) ranging from 15.625 to 62.5 µM against Staphylococcus aureus and Enterococcus faecalis, indicating its effectiveness in inhibiting these pathogens .
    • A comparative study showed that it outperformed traditional antibiotics like levofloxacin in certain strains .
  • Antifungal Activity:
    • The antifungal efficacy of the compound was assessed against Candida species and other fungi. It showed moderate antifungal activity with MIC values comparable to established antifungal agents .
  • Mechanism of Action:
    • The mechanism underlying its antibacterial action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways . This dual action enhances its effectiveness against biofilms formed by resistant strains.

Anticancer Activity

Emerging evidence suggests potential anticancer properties:

Antimicrobial Activity Data

PathogenMIC (µM)Reference
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Candida albicansModerate activity
Pseudomonas aeruginosaVariable

Structure-Activity Relationship (SAR)

The structure of the compound influences its biological activity significantly. Variations in the morpholine and thiophene moieties can enhance or diminish activity against specific pathogens.

Case Studies

  • Study on Antibiofilm Activity:
    A recent study evaluated the antibiofilm activity of various thiophene derivatives, including those related to this compound. The results indicated that these compounds could reduce biofilm formation significantly, suggesting a potential application in treating chronic infections caused by biofilm-forming bacteria .
  • Comparative Efficacy Against Resistant Strains:
    Research comparing this compound's efficacy against resistant strains of bacteria highlighted its potential as a novel therapeutic agent in combating antibiotic resistance, particularly in cases involving MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cross-coupling reactions or functional group transformations. For example:

  • Step 1 : Bromination of a thiophene precursor using Br₂ in chloroform under inert atmospheres (Ar), followed by purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .
  • Step 2 : Suzuki-Miyaura coupling with morpholine derivatives using Pd(PPh₃)₂Cl₂ as a catalyst and K₂CO₃ as a base in toluene/water mixtures .
  • Key Data : Yields range from 80–85% for analogous thiophene-carbaldehyde derivatives under optimized conditions .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C-NMR : Peaks for the aldehyde proton (~9.8–10.0 ppm) and carbonyl carbon (~182–183 ppm) confirm the carbaldehyde group. Thiophene protons appear as doublets (δ 7.0–7.6 ppm) .
  • FT-IR : Strong absorption at ~1670–1672 cm⁻¹ corresponds to the C=O stretch of the aldehyde .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., [M⁺] at m/z 475.0936) validates molecular weight .

Q. What analytical techniques are used to assess purity and stability?

  • Methodological Answer :

  • HPLC/LC-MS : Quantifies purity (>95%) and detects degradation products under accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
  • Elemental Analysis : Validates C, H, N, S content (e.g., calc. C: 73.39%, found: 73.34%) .

Advanced Research Questions

Q. What strategies optimize synthetic yield in multi-step protocols?

  • Methodological Answer :

  • Catalyst Screening : Pd(PPh₃)₂Cl₂ outperforms other catalysts (e.g., Pd(OAc)₂) in coupling reactions, reducing side-product formation .
  • Solvent Optimization : Toluene/water mixtures enhance reaction efficiency compared to THF or DMF .
  • Temperature Control : Reflux conditions (e.g., 80–110°C) improve reaction rates without compromising product stability .

Q. How can contradictions in spectroscopic data across studies be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts (e.g., δ 9.82 for aldehyde protons in CDCl₃ vs. δ 10.03 in acetone-d₆) to account for solvent effects .
  • Crystallographic Analysis : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry (e.g., morpholine substituent positioning) .
  • Computational Modeling : Density Functional Theory (DFT) predicts spectral properties for comparison with experimental data .

Q. How does structural modification of the morpholine moiety affect biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies :
  • Hydroxymethyl Group : Enhances solubility and bioavailability compared to non-hydroxylated analogs .
  • Electron-Withdrawing Substituents : Improve binding to biological targets (e.g., enzymes) by modulating electron density in the thiophene ring .
  • In Vitro Assays : Test derivatives against disease-relevant targets (e.g., antimicrobial activity via MIC assays) .

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